molecular formula C10H16O2S B14626087 Ethyl 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylate CAS No. 55285-90-0

Ethyl 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylate

Cat. No.: B14626087
CAS No.: 55285-90-0
M. Wt: 200.30 g/mol
InChI Key: XBQLOYDHUQBYHY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylate ester group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylate typically involves multiple steps. One common method is the esterification of 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexene derivatives.

Scientific Research Applications

Ethyl 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-2-sulfanylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    Methyl 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both a sulfanyl group and a cyclohexene ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

55285-90-0

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

ethyl 3-methyl-2-sulfanylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C10H16O2S/c1-3-12-10(11)8-6-4-5-7(2)9(8)13/h8,13H,3-6H2,1-2H3

InChI Key

XBQLOYDHUQBYHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(=C1S)C

Origin of Product

United States

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